molecular formula C10H13N3OS B2967383 5-(4-Methoxypyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2097919-05-4

5-(4-Methoxypyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane

Cat. No.: B2967383
CAS No.: 2097919-05-4
M. Wt: 223.29
InChI Key: WNDQUKDWNMKNBR-UHFFFAOYSA-N
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Description

5-(4-Methoxypyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane (CAS 2097919-05-4) is a high-value chemical building block of significant interest in pharmaceutical research and development . This complex heterocyclic compound features a unique 2-thia-5-azabicyclo[2.2.1]heptane scaffold, a constrained ring system that is recognized for its ability to impart conformational restriction, making it a valuable framework for designing novel bioactive molecules . The 4-methoxypyrimidinyl substituent attached at the bridgehead position further enhances its utility as a key intermediate in medicinal chemistry . Researchers utilize this compound as a sophisticated precursor in the synthesis of potential therapeutics, particularly for creating novel molecular entities that target specific biological pathways . Its structural characteristics make it especially relevant for investigating structure-activity relationships in drug discovery programs, similar to other azabicycloheptane systems that have been explored as analogues for central nervous system targets, such as nicotinic acetylcholine receptor ligands . The compound is offered with the following specifications: Molecular Formula: C10H13N3OS, Molecular Weight: 223.30 g/mol . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers can access this compound in various quantities to support their investigative work in life sciences .

Properties

IUPAC Name

5-(4-methoxypyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3OS/c1-14-9-2-3-11-10(12-9)13-5-8-4-7(13)6-15-8/h2-3,7-8H,4-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNDQUKDWNMKNBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)N2CC3CC2CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(4-Methoxypyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane is a bicyclic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula of 5-(4-Methoxypyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane is C10H13N3SC_{10}H_{13}N_{3}S, with a molecular weight of 207.30 g/mol. The compound features a bicyclic structure incorporating both sulfur and nitrogen atoms, which contributes to its reactivity and interaction with biological macromolecules .

PropertyValue
Molecular FormulaC10H13N3S
Molecular Weight207.30 g/mol
CAS Number2034379-71-8

The mechanism of action for 5-(4-Methoxypyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane primarily involves its ability to interact with specific enzymes or receptors, modulating their activity. The compound's bicyclic structure allows it to fit into the active sites of these targets, potentially acting as an inhibitor or modulator.

Target Interactions

Research indicates that this compound may interact with various biological targets, including:

  • Enzymes : It may inhibit specific enzymes involved in metabolic pathways.
  • Receptors : The compound could act as an antagonist or partial agonist at certain receptors, influencing physiological responses.

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy .
  • Neuroprotective Effects : In vivo studies have shown that the compound may provide neuroprotective benefits in models of neurodegenerative diseases, potentially through modulation of neurotransmitter systems .
  • Antimicrobial Properties : Preliminary investigations revealed that 5-(4-Methoxypyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane has antimicrobial activity against various bacterial strains, indicating its potential as an antibiotic agent .

Table 2: Summary of Biological Activities

Activity TypeFindings
AnticancerSignificant cytotoxicity in cancer cell lines
NeuroprotectiveBenefits in neurodegenerative disease models
AntimicrobialActivity against various bacterial strains

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent/Modification Molecular Formula Key Properties/Applications References
5-(4-Methoxypyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane 4-Methoxypyrimidinyl, thia bridge C₁₀H₁₂N₃OS Potential ligand for nAChRs; under research -
(-)-7-Methyl-2-exo-[3'-(2-[¹⁸F]fluoropyridin-5-yl)-5'-pyridinyl]-7-azabicyclo[2.2.1]heptane Pyridinyl, fluorine-18 label C₁₇H₁₈FN₃ PET imaging ligand for extrathalamic nAChRs
5-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane Chloro-cyclopropylpyrimidinyl, oxa bridge C₁₂H₁₄ClN₃O Discontinued; likely due to stability issues
(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane Hydrochloride Oxa bridge, hydrochloride salt C₅H₁₀ClNO Chiral building block for drug synthesis
2-Thia-5-azabicyclo[2.2.1]heptane hydrochloride Thia bridge, hydrochloride salt C₅H₁₀ClNS Intermediate in organic synthesis

Key Observations:

Substituent Effects: The 4-methoxypyrimidinyl group in the target compound contrasts with the pyridinyl groups in PET ligands (e.g., Gao et al., 2007–2008). Methoxy groups enhance electron-donating capacity and metabolic stability compared to halogens (e.g., chloro in ) or fluoropyridinyl groups .

Bridge Heteroatom Influence :

  • Thia (S) vs. Oxa (O) : Sulfur-containing bridges (e.g., 2-thia-5-azabicyclo) exhibit greater polarizability and hydrogen-bonding resistance compared to oxygen analogs, affecting membrane permeability and target engagement .

Applications :

  • PET ligands (e.g., fluoropyridinyl derivatives) prioritize rapid blood-brain barrier penetration and high receptor specificity, whereas the target compound’s methoxypyrimidinyl group may favor kinase inhibition or allosteric modulation .
  • Hydrochloride salts () are typically synthesized to improve solubility for in vitro assays or crystallography .

Key Insights:

  • The discontinuation of 5-(6-chloro-2-cyclopropylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane () suggests challenges in stability or scalability, possibly due to hydrolytic susceptibility of the oxa bridge or cyclopropyl group .
  • Radiolabeled analogs (e.g., ¹⁸F or ¹²⁵I derivatives) require specialized synthetic routes but offer critical insights into receptor distribution and drug occupancy .

Q & A

Q. Table 1: Comparison of Reagents for Cyclization

ReagentYield (%)Stereochemical ControlReference
TsCl + LiBH493–100Moderate
BH3/THF100High

(Advanced) How can enantioselective synthesis of the bicyclo[2.2.1]heptane core be optimized?

Enantioselectivity is critical for biological activity. Methods include:

  • Chiral ligands : Exo-4-methoxyphenyl Kwon bicyclic phosphine (e.g., (1S,4S,5R)-5-(4-methoxyphenyl)-2-tosyl-2-aza-5-phosphabicyclo[2.2.1]heptane) induces asymmetry during cyclization .
  • Enzymatic resolution : Lipases or esterases can resolve racemic mixtures, as demonstrated in nicotinic acetylcholine receptor ligand synthesis .
  • Chiral auxiliaries : Use of tert-butoxycarbonyl (Boc) groups to direct stereochemistry during ring closure .

Data Contradiction : LiBH4 in achieved 93% yield but poor enantiomeric excess (ee), while BH3/THF provided higher ee (98%) but required harsher conditions .

(Basic) What analytical techniques validate the structural integrity of the compound?

  • NMR : 1H/13C NMR confirms regiochemistry and substituent positions. For example, coupling constants in bicyclo[2.2.1]heptane derivatives distinguish endo/exo configurations .
  • X-ray crystallography : Resolves absolute stereochemistry, as shown for (1S,4S)-2-(2,4-difluorophenyl)-5-[(4-methylphenyl)sulfonyl]-2,5-diazabicyclo[2.2.1]heptane .
  • MS/HPLC : High-resolution mass spectrometry and chiral HPLC assess purity and enantiomeric excess .

(Advanced) How do steric and electronic effects influence the reactivity of the thia-azabicycloheptane core?

  • Steric effects : Bulky substituents (e.g., 4-methoxypyrimidinyl) hinder nucleophilic attack at the sulfur atom, requiring polar solvents (DMF, THF) to enhance reactivity .
  • Electronic effects : Electron-withdrawing groups (e.g., sulfonyl) stabilize intermediates during ring-opening reactions, as seen in Portoghese’s synthesis of azabicycloheptane derivatives .

Case Study : In , electron-rich 4-methoxyphenyl groups increased electrophilicity at the thiazolidinone carbonyl, facilitating nucleophilic addition.

(Basic) What are common pitfalls in synthesizing sulfur-containing bicyclic systems?

  • Oxidation of sulfur : Thia bridges are prone to oxidation; inert atmospheres (N2/Ar) and reducing agents (NaBH4) mitigate this .
  • By-product formation : Competing pathways (e.g., over-alkylation) require strict stoichiometric control. highlights NaOMe reflux to eliminate methyl ester by-products .

(Advanced) How can computational modeling guide the design of derivatives for receptor binding studies?

  • Docking studies : Predict interactions with targets like nicotinic acetylcholine receptors (nAChRs). Derivatives of 7-azabicyclo[2.2.1]heptane showed high affinity for nAChRs in PET imaging studies .
  • DFT calculations : Optimize transition states for asymmetric synthesis, reducing trial-and-error in ligand design .

Example : In , iodine-substituted pyridinyl groups enhanced binding affinity by 30% compared to non-halogenated analogs.

(Basic) What solvents and catalysts optimize coupling reactions for the 4-methoxypyrimidinyl group?

  • Solvents : DMF or THF for polar intermediates; toluene/n-heptane for high-temperature reactions .
  • Catalysts : Pd/C for hydrogenolysis (e.g., deprotection of Cbz groups) ; ZnCl2 for Friedel-Crafts-type couplings .

(Advanced) What strategies resolve contradictions in reported synthetic yields for bicyclo[2.2.1]heptane derivatives?

  • Reaction monitoring : Use TLC or in situ IR to identify incomplete conversions, as seen in ’s reflux optimization .
  • Scale-dependent effects : Milligram-scale reactions () may overstate yields compared to gram-scale syntheses due to heat/mass transfer limitations .

Q. Table 2: Yield Variability Across Scales

Scale (mg)CatalystYield (%)Reference
100Pd/C90
1000Pd/C78

(Basic) How is the stability of 5-(4-methoxypyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane assessed under varying pH conditions?

  • Accelerated degradation studies : Expose the compound to buffers (pH 1–13) at 40°C for 48 hours. Monitor degradation via HPLC, as done for similar azabicycloheptane hydrochlorides .
  • Light sensitivity : UV-vis spectroscopy detects photolytic decomposition, particularly for sulfur-containing moieties .

(Advanced) What mechanistic insights explain regioselectivity in radical addition to bicyclo[2.2.1]heptane systems?

  • Homoallylic radical stabilization : Radical intermediates preferentially form at bridgehead positions due to strain relief, as shown in thiol additions to 7-azabicyclo[2.2.1]heptadienes .
  • Steric directing : Bulky substituents (e.g., tert-butyl) block undesired sites, favoring exo-adducts .

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